6-Bromo-2-methylindolizine
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Overview
Description
6-Bromo-2-methylindolizine is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their unique structural properties and potential biological activities. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylindolizine typically involves the bromination of 2-methylindolizine. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylindolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted indolizines with various functional groups.
Oxidation: Formation of oxo derivatives and other oxidized products.
Reduction: Formation of dehalogenated indolizines.
Scientific Research Applications
6-Bromo-2-methylindolizine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Materials Science: The compound’s unique electronic properties make it suitable for the development of organic semiconductors and fluorescent dyes.
Biological Studies: It serves as a probe for studying biological processes and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylindolizine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The indolizine core can engage in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylindolizine: Lacks the bromine atom, resulting in different reactivity and biological properties.
6-Chloro-2-methylindolizine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
6-Fluoro-2-methylindolizine: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions.
Uniqueness
6-Bromo-2-methylindolizine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
6-bromo-2-methylindolizine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-4-9-3-2-8(10)6-11(9)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCNEOLXSWRNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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